
5α-雄甾烷-3,11,17-三酮
描述
5alpha-Androstane-3,11,17-trione is a naturally occurring steroid hormone and a metabolite of androgens such as testosterone and dihydrotestosterone. It belongs to the class of androstane steroids and is characterized by its three ketone groups located at the 3, 11, and 17 positions on the steroid backbone .
科学研究应用
5alpha-Androstane-3,11,17-trione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in androgen metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of androgen-related disorders.
作用机制
Target of Action
5alpha-Androstane-3,11,17-trione, also known as Androstanedione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is believed to interact with androgen receptors, similar to other androgens .
Mode of Action
As an androgen, it is likely to bind to androgen receptors and modulate gene expression . This can lead to a variety of physiological effects, particularly those related to the development and maintenance of male secondary sexual characteristics .
Biochemical Pathways
As an androgen, it is likely involved in the regulation of various physiological processes, including the development of male secondary sexual characteristics, the regulation of gonadotropin secretion , and potentially the modulation of inhibitory glycine and γ-aminobutyric acid (GABA) receptors .
Pharmacokinetics
It may also be subject to metabolic transformations by enzymes such as 5α-reductase and 17β-hydroxysteroid dehydrogenase .
Result of Action
As an androgen, it is likely to have a range of effects at the cellular level, including the modulation of gene expression and the regulation of various cellular processes .
生化分析
Biochemical Properties
5alpha-Androstane-3,11,17-trione interacts with various enzymes and proteins in biochemical reactions. It is formed from androstenedione by 5α-reductase and from dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase . It has some androgenic activity .
Cellular Effects
The effects of 5alpha-Androstane-3,11,17-trione on cells and cellular processes are complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5alpha-Androstane-3,11,17-trione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
5alpha-Androstane-3,11,17-trione is involved in several metabolic pathways. It interacts with enzymes such as 5α-reductase and 17β-hydroxysteroid dehydrogenase .
准备方法
Synthetic Routes and Reaction Conditions
5alpha-Androstane-3,11,17-trione can be synthesized through various chemical methods. One common approach involves the oxidation of 5alpha-androstane derivatives using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the trione structure .
Industrial Production Methods
In industrial settings, 5alpha-Androstane-3,11,17-trione is often produced through biotechnological methods. For example, the compound can be synthesized from phytosterols using engineered microorganisms such as Mycobacterium neoaurum. This biotechnological approach involves the co-expression of enzymes like 5alpha-reductase and glucose-6-phosphate dehydrogenase to facilitate the conversion of phytosterols into the desired trione product .
化学反应分析
Types of Reactions
5alpha-Androstane-3,11,17-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex steroid derivatives.
Reduction: Reduction reactions can convert the ketone groups into hydroxyl groups, leading to the formation of diols.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Diols: Reduction of the trione groups results in the formation of 5alpha-androstane-3,11,17-triol.
Substituted Steroids: Introduction of various functional groups through substitution reactions.
相似化合物的比较
Similar Compounds
5alpha-Androstane-3,17-dione: Another metabolite of androgens with similar structural features but lacking the ketone group at the 11 position.
5alpha-Androstane-3,11-dione: Similar to 5alpha-Androstane-3,11,17-trione but without the ketone group at the 17 position.
Uniqueness
5alpha-Androstane-3,11,17-trione is unique due to its specific arrangement of three ketone groups, which imparts distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with androgen receptors and other molecular targets, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13-,14-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHVOUYZPKSINF-XNTXBEAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036521 | |
| Record name | 5alpha-Androstane-3,11,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-70-8 | |
| Record name | (5α)-Androstane-3,11,17-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5alpha-Androstane-3,11,17-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Androstane-3,11,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.ALPHA.-ANDROSTANE-3,11,17-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O04U1K43M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


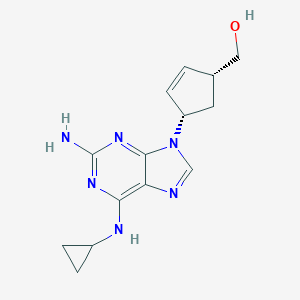
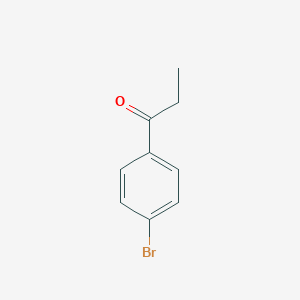
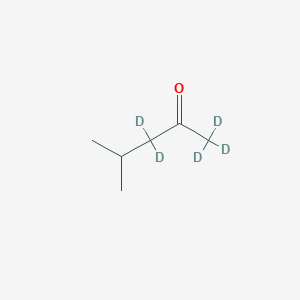
![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)
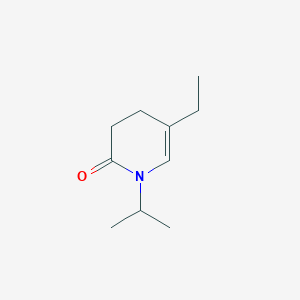

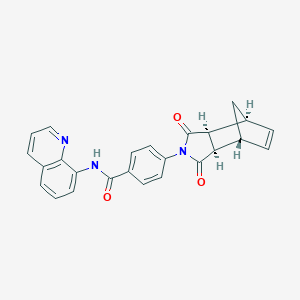
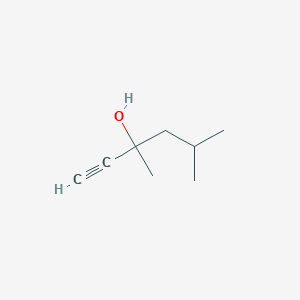

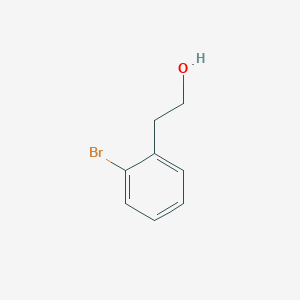
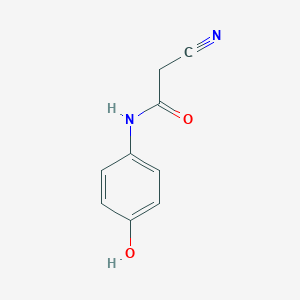


![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
